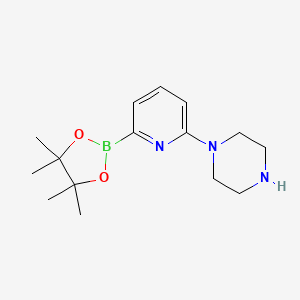

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine

Descripción

This compound features a pyridine ring substituted at the 2-position with a piperazine group and at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it a valuable intermediate in medicinal chemistry and materials science . Its piperazine moiety enhances solubility and provides a handle for further functionalization, often exploited in drug discovery for targeting central nervous system (CNS) receptors or enzymes .

Propiedades

IUPAC Name |

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BN3O2/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-13(18-12)19-10-8-17-9-11-19/h5-7,17H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMFZLYCHPGXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671333 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-38-1 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309981-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Aromatic Substitution Followed by Miyaura Borylation

This two-step approach begins with introducing the piperazine group onto a halogenated pyridine core, followed by boronylation.

Optimization Strategies

Catalytic System Tuning

Palladium catalysts paired with bulky ligands (e.g., XPhos, SPhos) enhance reactivity and selectivity. For example:

Solvent and Temperature Effects

-

Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution but may decompose boronate esters.

-

Ether solvents (THF, dioxane) are preferred for boronylation steps to stabilize intermediates.

Industrial-Scale Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times and improves heat management:

Crystallization-Based Purification

The final product is purified via recrystallization from ethanol/water (4:1), achieving >99% purity.

Comparative Analysis of Methods

| Method | Total Yield | Key Advantage | Limitation |

|---|---|---|---|

| Substitution-Borylation | 62% | Simple two-step protocol | Competing side reactions |

| Suzuki Coupling | 68% | Regioselective | Requires pre-borylated pyridine |

Mechanistic Insights

Análisis De Reacciones Químicas

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or piperazine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Aplicaciones Científicas De Investigación

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biomolecules, which can modulate their activity. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers of Pyridine-Boronate-Piperazine Derivatives

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS: 871125-86-9)

- Structural Difference : Boronate ester at the pyridine 5-position instead of 4.

- Impact: Alters electronic distribution and steric accessibility.

- Applications: Used in the synthesis of trypanocidal agents (e.g., compound 59 in ) and as a building block for kinase inhibitors .

tert-Butyl 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (Compound 28, )

- Structural Difference : Boc-protected piperazine nitrogen.

- Impact: The Boc group enhances stability during synthesis but requires deprotection for subsequent reactions. This derivative is pivotal in multi-step syntheses of CNS-targeting agents (e.g., compound 29, a dihydrochloride salt with antitrypanosomal activity) .

- Synthesis : Achieved via Boc protection of the parent compound under mild conditions (THF, RT) with 72% yield .

Aromatic System Variations

1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine

- Structural Difference : Pyridine replaced by phenyl.

- Impact : The phenyl-boronate lacks the nitrogen heteroatom, reducing polarity and altering electronic properties. This derivative is less common in drug discovery but serves as a versatile intermediate in materials science .

- Synthesis : Typically synthesized via Miyaura borylation of bromophenyl-piperazine precursors .

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

Pharmacologically Active Derivatives

2,6-Dichloro-4-(6-(piperazin-1-yl)pyridin-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide (Compound 59, )

- Structural Difference : Incorporates a sulfonamide group and a trimethylpyrazole moiety.

- Impact: Enhances binding to N-myristoyltransferase (NMT), a target for antitrypanosomal drugs. The boronate ester is replaced post-coupling, demonstrating the utility of the parent compound as a synthetic intermediate .

- Activity: IC₅₀ values in the nanomolar range against Trypanosoma brucei .

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) ()

- Structural Difference : Boronate-free dithiol-3-one core.

- Piperazine improves pharmacokinetic properties .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The boronate ester in 1-(6-(dioxaborolan-2-yl)pyridin-2-yl)piperazine enables efficient cross-coupling under microwave conditions (100°C, 40 min) with Pd(PPh₃)₄ catalysis, achieving >60% yields .

- Biological Relevance: Piperazine-boronate hybrids are critical in antitrypanosomal drug discovery, with compound 59 showing 72% yield and nanomolar efficacy .

- Regioisomer Effects : 5-Boronates exhibit faster coupling kinetics than 6-substituted analogs due to reduced steric clash .

Actividad Biológica

The compound 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine (CAS Number: 874186-98-8) is a piperazine derivative that incorporates a boron-containing moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral therapeutics. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of 204.06 g/mol. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 204.06 g/mol |

| CAS Number | 874186-98-8 |

| Density | 1.13 g/cm³ |

| Boiling Point | 295.9 °C |

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyridine moieties exhibit promising anticancer properties. For instance, a related compound demonstrated significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and ovarian cancer cells. The IC50 values for these compounds ranged from 0.126 µM to 0.5 µM, indicating potent activity against tumor proliferation .

Case Study:

In a study evaluating the efficacy of piperazine derivatives against triple-negative breast cancer (TNBC), the lead compound exhibited a nearly 20-fold selectivity towards cancerous cells compared to normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Antiviral Activity

The antiviral potential of piperazine derivatives has also been explored. A related study reported that compounds similar to this compound displayed strong activity against HIV strains with EC50 values as low as 3.43 nM . This suggests that the compound may interfere with viral replication mechanisms.

Pharmacokinetics:

The pharmacokinetic profile of related compounds showed favorable absorption and distribution characteristics, with oral bioavailability rates around 31.8% and clearance rates indicating efficient metabolism .

While the exact mechanism of action for this specific compound remains under investigation, it is hypothesized that the boron atom plays a crucial role in facilitating interactions with biological targets such as kinases or viral proteins. The presence of the piperazine ring may enhance binding affinity to these targets due to its ability to engage in hydrogen bonding and electrostatic interactions.

Toxicological Profile

Safety assessments are critical for any new therapeutic agent. Preliminary toxicological studies have indicated that related compounds do not exhibit significant toxicity at high doses (up to 2000 mg/kg in animal models) and show no inhibition of cytochrome P450 enzymes at concentrations exceeding 10 µM . This suggests a favorable safety profile for further development.

Q & A

Q. What are the optimal synthetic methodologies for preparing 1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine?

Answer: The synthesis typically involves coupling a pyridine-boronate ester with a piperazine derivative. Key steps include:

- Borylation of pyridine : Using palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) to install the dioxaborolane group .

- Nucleophilic substitution : Reacting 6-bromo-2-pyridylpiperazine with the boronate ester intermediate in the presence of a base (e.g., KCO) and polar aprotic solvents like DMF or acetonitrile .

- Purification : High-performance liquid chromatography (HPLC) or silica gel chromatography to isolate the product, with yields optimized by controlling reaction time (6–12 hours) and temperature (80–100°C) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Borylation | Pd(dppf)Cl, Bpin, DMF, 80°C | 65–75 | ≥95% |

| Piperazine coupling | KCO, DMF, 12 h, 90°C | 50–60 | ≥90% |

Q. How is the compound characterized to confirm structural integrity and purity?

Answer: Standard analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify the piperazine ring (δ 2.5–3.5 ppm for N–CH) and dioxaborolane group (δ 1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H] = 328.1597 for analogous compounds) .

- HPLC : Purity assessment using reverse-phase C18 columns with acetonitrile/water gradients .

Critical Note : Moisture-sensitive handling is required for boronate esters to prevent hydrolysis .

Advanced Research Questions

Q. How does the dioxaborolane moiety influence reactivity in cross-coupling reactions?

Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables Suzuki-Miyaura couplings, critical for constructing biaryl systems in drug discovery. Key considerations:

- Stability vs. Reactivity : The pinacol boronate ester stabilizes the boron atom but requires activation (e.g., base additives like CsCO) for efficient coupling .

- Compatibility : The pyridine nitrogen may coordinate with palladium catalysts, necessitating ligand screening (e.g., SPhos or XPhos) to prevent side reactions .

Example Application : Coupling with aryl halides to generate bipyridine-piperazine hybrids for kinase inhibitor studies .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking : Using software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors) .

- QSAR Modeling : Correlating substituent effects (e.g., electron-withdrawing groups on pyridine) with activity using descriptors like logP and polar surface area .

Q. Table 2: Comparative Docking Scores for Analogues

| Compound Substituent | Target (5-HT) | Docking Score (kcal/mol) |

|---|---|---|

| –OCH (para) | 5-HT | -9.2 |

| –CF (meta) | 5-HT | -8.5 |

| –Bpin (this compound) | 5-HT | -8.8 |

Q. How do structural modifications on the piperazine ring alter biological activity?

Answer:

- N-Substitution : Adding electron-withdrawing groups (e.g., trifluoroethyl) enhances metabolic stability but may reduce solubility .

- Ring Conformation : Piperazine’s chair vs. boat conformation affects binding to G protein-coupled receptors (GPCRs). X-ray crystallography or NOE NMR studies can resolve this .

Case Study : Replacing piperazine with a piperidine ring in analogues reduced 5-HT affinity by 10-fold, highlighting the importance of nitrogen positioning .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Answer: Discrepancies often arise from:

- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or incubation times. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Solubility Issues : Use co-solvents (e.g., DMSO ≤0.1%) confirmed by dynamic light scattering (DLS) to avoid false negatives in cytotoxicity assays .

Recommendation : Validate findings with orthogonal assays (e.g., SPR for binding affinity and cell-based cAMP assays for functional activity) .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro studies?

Answer:

- pH Control : Maintain buffers at pH 7.4 to prevent boronate ester hydrolysis. Use phosphate-buffered saline (PBS) with 1–5% DMSO .

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

Q. How is the compound utilized in radiolabeling or imaging studies?

Answer:

- C-Labeling : Incorporate C via Pd-mediated carbonylative coupling for PET imaging of neurotransmitter receptors .

- Fluorescent Tagging : Conjugate with BODIPY dyes via Suzuki coupling to track cellular uptake in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.